molecular formula C14H11F2N3O4 B3146721 Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate CAS No. 606143-94-6

Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate

Cat. No.: B3146721
CAS No.: 606143-94-6
M. Wt: 323.25 g/mol
InChI Key: NOGALSZXSQWRDJ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

methyl 4-amino-3-fluoro-2-(2-fluoroanilino)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O4/c1-23-14(20)7-6-10(19(21)22)12(17)11(16)13(7)18-9-5-3-2-4-8(9)15/h2-6,18H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGALSZXSQWRDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1NC2=CC=CC=C2F)F)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801169134
Record name Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606143-94-6
Record name Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=606143-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-3-fluoro-2-[(2-fluorophenyl)amino]-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801169134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate typically involves multiple steps. One common method includes the hydrogenation of 4-amino-3-fluoro-2-(2-fluorophenylamino)-5-nitro-benzoic acid methyl ester in a mixture of methanol and tetrahydrofuran (THF) using palladium on carbon (Pd/C) as a catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The fluoro groups can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrogenation: Using Pd/C as a catalyst in methanol and THF.

    Nucleophilic Substitution: Using nucleophiles such as amines or thiols under appropriate conditions.

Major Products Formed

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Industry: Potential use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The specific mechanism of action for Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The compound’s unique substitution pattern can be compared to derivatives with similar cores or functional groups. Key comparisons include:

Methyl 4-amino-3-bromo-5-nitrobenzoate
  • Molecular Formula : C₈H₇BrN₂O₄ (assuming core structure; exact formula inferred from ).
  • Substituents: 4-amino, 3-bromo, and 5-nitro groups. Lacks the 2-((2-fluorophenyl)amino) moiety.
  • Comparison: Halogen Effects: Bromine (larger atomic radius, polarizable) vs. fluorine (smaller, electronegative) alters steric and electronic properties. Bromine may increase molecular weight and lipophilicity.
25C-NBF HCl (4-chloro-N-[(2-fluorophenyl)methyl]-2,5-dimethoxy-benzeneethanamine, HCl)
  • Molecular Formula: C₁₇H₁₈ClFNO₂·HCl ().
  • Substituents :
    • 2-fluorophenylmethyl group attached to an ethanamine backbone.
    • Chlorine and methoxy substitutions on the aromatic ring.
  • Comparison :
    • Core Structure : Ethane backbone vs. benzoate ester.
    • Fluorophenyl Group : Shared 2-fluorophenyl moiety may influence lipophilicity or receptor binding in pharmacological contexts.
Sulfonylurea Herbicides (e.g., Metsulfuron Methyl Ester)
  • Example: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate ().
  • Comparison: Functional Groups: Sulfonylurea bridge vs. nitro/anilino groups. Applications: Herbicidal activity vs.

Data Table: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C₁₄H₁₁F₂N₃O₄ 323.25 4-amino, 3-fluoro, 5-nitro, 2-((2-fluorophenyl)amino) High hydrogen-bonding potential; dual fluorine
Methyl 4-amino-3-bromo-5-nitrobenzoate C₈H₇BrN₂O₄ ~289 (estimated) 4-amino, 3-bromo, 5-nitro Bromine increases steric bulk
25C-NBF HCl C₁₇H₁₈ClFNO₂·HCl 364.29 2-fluorophenylmethyl, chlorine, methoxy Ethane backbone; pharmacological relevance
Metsulfuron Methyl Ester C₁₄H₁₅N₅O₆S 381.36 Sulfonylurea bridge, triazine ring Herbicidal activity

Substituent Effects and Implications

Halogenation (F vs. Br) :

  • Fluorine’s electronegativity increases polarity and may improve metabolic stability compared to bromine.

Hydrogen Bonding: The 4-amino and 2-((2-fluorophenyl)amino) groups provide hydrogen bond donors, likely influencing crystal packing ().

Biological Activity

Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate, also known by its CAS number 606143-94-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₁F₂N₃O₄, with a molecular weight of 323.25 g/mol. Its structure includes a nitro group and fluorine substituents, which are often associated with enhanced biological activity.

Research into the biological activity of this compound suggests that it may interact with various biological targets, including enzymes and receptors involved in disease pathways.

  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Initial studies indicated that it may serve as a potential AChE inhibitor, contributing to cognitive enhancement strategies in neurodegeneration .
  • Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties, particularly against strains of Mycobacterium tuberculosis. In vitro assays have indicated varying degrees of effectiveness against different strains, with some derivatives showing promising results .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound:

Activity Target/Pathway Effect Reference
AChE InhibitionNeurodegenerative DiseasePotential cognitive enhancer
Antimicrobial ActivityMycobacterium tuberculosisMIC values ranging from 4 to 64 μg/mL
Cytotoxicity AssessmentTumor Cell LinesNo significant cytotoxic effects

Study on Antitubercular Activity

A study focused on the antitubercular properties of related compounds indicated that modifications in the chemical structure could lead to enhanced activity against resistant strains of Mycobacterium tuberculosis. For instance, derivatives similar to this compound exhibited MIC values as low as 4 μg/mL against certain resistant strains, suggesting that structural optimization could yield novel therapeutic agents .

Neuroprotective Potential

Another study investigated the neuroprotective effects of compounds similar to this compound. These compounds were assessed for their ability to inhibit AChE and promote neuronal survival in vitro. The results suggested that certain modifications could enhance both potency and selectivity for AChE inhibition, making them suitable candidates for further development in treating neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate
Reactant of Route 2
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Methyl 4-amino-3-fluoro-2-((2-fluorophenyl)amino)-5-nitrobenzoate

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